molecular formula C15H13N3O2S2 B11356093 2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11356093
M. Wt: 331.4 g/mol
InChI Key: IYSALMWNVPVBCT-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, to form carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiophene and thiadiazole derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT).

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C15H13N3O2S2/c1-10-4-2-5-11(8-10)20-9-13(19)16-15-17-14(18-22-15)12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,17,18,19)

InChI Key

IYSALMWNVPVBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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